molecular formula C19H16ClF3N6OS B442816 3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B442816
M. Wt: 468.9g/mol
InChI Key: LCCHNSSGWUZUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple stepsThe final step involves the chlorination of the compound to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-CHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C19H16ClF3N6OS

Molecular Weight

468.9g/mol

IUPAC Name

3-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16ClF3N6OS/c1-10-11(9-28(3)25-10)8-27(2)18(30)16-15(20)17-24-12(13-5-4-6-31-13)7-14(19(21,22)23)29(17)26-16/h4-7,9H,8H2,1-3H3

InChI Key

LCCHNSSGWUZUNS-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C

Canonical SMILES

CC1=NN(C=C1CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C

Origin of Product

United States

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